2,6-Dimethylpyrazine

Catalog No.
S571397
CAS No.
108-50-9
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylpyrazine

CAS Number

108-50-9

Product Name

2,6-Dimethylpyrazine

IUPAC Name

2,6-dimethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3

InChI Key

HJFZAYHYIWGLNL-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=N1)C

Solubility

soluble in water, organic solvents
very soluble (in ethanol)

Synonyms

2,5-dimethylpyrazine, 2,5-DMP, 2,6-dimethylpyrazine

Canonical SMILES

CC1=CN=CC(=N1)C

Food Science and Flavor Analysis:

  • Natural Occurrence: 2,6-Dimethylpyrazine is found naturally in various foods like coffee, papaya, and roasted peanuts [].
  • Flavor Characterization: Researchers use 2,6-dimethylpyrazine as a standard for identifying and characterizing the aroma profile of foods and beverages. Its presence contributes to the toasty, nutty, and roasted characteristics often associated with these products [].
  • Investigating Formation Mechanisms: Studies explore the formation pathways of 2,6-dimethylpyrazine during food processing like roasting and fermentation. Understanding these mechanisms helps optimize the development of desirable flavors in food products [].

Biochemistry and Metabolism:

  • Microbial Metabolite: Research has identified 2,6-dimethylpyrazine as a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in bread and beer production []. Studying its production pathways can provide insights into the metabolic processes of these microorganisms.

Environmental Science:

  • Monitoring Air Quality: 2,6-dimethylpyrazine is a potential marker for understanding air quality, particularly in areas with significant industrial activity or biomass burning [].

Other Potential Applications:

  • Material Science: Initial research explores the potential of 2,6-dimethylpyrazine as a precursor for the synthesis of functional materials with unique properties [].

2,6-Dimethylpyrazine is an organic compound with the chemical formula C6H8N2C_6H_8N_2. It belongs to the class of pyrazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This compound is characterized by its nutty, cocoa, roasted, and meaty aroma, often described as having a musty or bready taste. It appears as a white or pale yellow solid and has a low odor threshold, making it a potent flavoring agent in various foods, including coffee, whiskey, and baked goods .

2,6-DMP's primary significance lies in its role as a flavoring agent. The exact mechanism by which it interacts with taste receptors is not fully understood, but it's believed to contribute to the perception of roasty, nutty, and chocolate-like aromas and flavors [].

Typical of pyrazine derivatives. It is known to undergo:

  • Maillard Reaction: This reaction occurs during the cooking of foods, leading to the formation of various flavor compounds, including 2,6-dimethylpyrazine itself. This reaction is crucial in developing the aroma and flavor profiles of roasted foods .
  • Strecker Degradation: This process involves the degradation of amino acids to form α-dicarbonyl compounds that can react with other compounds to produce pyrazines .
  • Alkylation Reactions: The nitrogen atoms in the pyrazine ring can be alkylated under specific conditions to form substituted derivatives.

Research indicates that 2,6-dimethylpyrazine exhibits various biological activities. It has been reported to possess:

  • Antioxidant Properties: The compound may contribute to antioxidant defense mechanisms in certain biological systems .
  • Flavoring Agent: Due to its potent aroma and taste characteristics, it is widely used as a flavor additive in food products .
  • Potential Toxicity: While it is generally recognized as safe when used in food applications, high concentrations can lead to acute toxicity in laboratory animals, with an oral LD50 value of approximately 880 mg/kg in rats .

Several methods are available for synthesizing 2,6-dimethylpyrazine:

  • Condensation Reactions: It can be synthesized through the condensation of appropriate carbonyl compounds with hydrazine derivatives.
  • Alkylation of Pyrazine: Starting from pyrazine itself, alkylation with methylating agents such as dimethyl sulfate can yield 2,6-dimethylpyrazine.
  • Maillard Reaction: As mentioned earlier, this compound can also be formed naturally during the cooking process through complex reactions involving sugars and amino acids .

2,6-Dimethylpyrazine finds numerous applications across various industries:

  • Food Industry: It is primarily used as a flavoring agent in products such as coffee, cereals, baked goods, and alcoholic beverages like whiskey .
  • Fragrance Industry: Its unique aroma makes it suitable for use in perfumes and scented products.
  • Tobacco Products: The compound is also utilized as an odorant in cigarettes and other tobacco products .

Several compounds share structural similarities with 2,6-dimethylpyrazine. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
2-MethylpyrazineC5H6N2Found in roasted sesame; lower aromatic intensity
2,3-DimethylpyrazineC6H8N2Present in roasted sesame seeds; distinct aroma
2,5-DimethylpyrazineC6H8N2Occurs naturally in asparagus and tea; used as a flavor additive
2,3,5,6-TetramethylpyrazineC8H12N2Found in fermented cocoa beans; more complex structure

Each of these compounds exhibits unique properties and applications that differentiate them from 2,6-dimethylpyrazine while sharing similar aromatic characteristics due to their pyrazine structure .

Natural Distribution in Food Systems and Plant Metabolites

2,6-Dimethylpyrazine (C₆H₈N₂) occurs naturally in a wide variety of food products and plant materials. This compound belongs to the class of alkylpyrazines, which are known for their low odor thresholds and significant contribution to the complex flavor profiles of numerous foods. The chemical structure of 2,6-dimethylpyrazine features a pyrazine ring with two methyl groups positioned at the 2 and 6 positions, making it distinct from its isomers such as 2,5-dimethylpyrazine and 2,3-dimethylpyrazine.

The natural distribution of 2,6-dimethylpyrazine spans across various food categories and plant-based products. It has been detected in significant amounts in thermally processed foods, particularly those that undergo roasting or fermentation processes. The compound is widely recognized for its contribution to the characteristic flavors of coffee, chocolate, and roasted nuts.

Table 1. Natural Occurrence of 2,6-Dimethylpyrazine in Various Food Products

Food CategorySpecific ProductsReference
BeveragesCoffee, Tea, Beer, Rum, Whiskey
Cocoa ProductsChocolate, Cocoa powder
Dairy ProductsCheeses, Various dairy products
Meat ProductsRoasted beef, Cooked chicken, Grilled beef
NutsPeanuts, Pecans, Filberts, Roasted nuts
VegetablesPotato products, Potato chips, Mushroom, Garlic bulb, Kohlrabi stem
GrainsRoasted barley, White bread, Corn tortilla, Cereals
Fermented ProductsSoy products, Natto
Spices and HerbsCoriander seed, Fenugreek seed, Lavender oil spike
OtherTomato puree, Tamarind

The compound's sensory characteristics are particularly notable. With a detection threshold ranging from 400 to 1500 ppb, 2,6-dimethylpyrazine presents aroma characteristics described as musty, cocoa powdery, tobacco-like, earthy mushroom cap, potato-like, meaty, and reminiscent of roasted peanut shell and coffee. At a concentration of 5.0 ppm, its taste profile is characterized as musty, earthy, nutty, cocoa powdery, earthy coffee, yeasty, woody, and reminiscent of milk-roasted peanut.

Microbial Biosynthesis Pathways in Bacillus and Corynebacterium Strains

The biosynthesis of 2,6-dimethylpyrazine by microorganisms represents a significant avenue for its production, particularly through fermentation processes. Various bacterial strains, notably within the genera Bacillus and Corynebacterium, have demonstrated the capacity to biosynthesize this compound through metabolic pathways that often involve amino acid catabolism.

Bacillus subtilis as a Producer of 2,6-Dimethylpyrazine

Bacillus subtilis strains, particularly those isolated from traditional fermented foods like natto (fermented soybeans), have been identified as effective producers of various alkylpyrazines, including 2,6-dimethylpyrazine. The biosynthesis capabilities of these strains offer insights into natural mechanisms for pyrazine formation and potential applications in controlled production environments.

In a comprehensive screening study of B. subtilis cultures isolated from natto, researchers identified strains capable of producing several alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. Among the isolated strains, B. subtilis BcP4 emerged as the most efficient producer of 2,6-dimethylpyrazine, synthesizing it at a concentration of approximately 1900 µg/L. The second most productive strain was B. subtilis BcP1, which produced 2,6-dimethylpyrazine at a concentration of 1265.2 ± 121.2 µg/L.

Table 2. Production of 2,6-Dimethylpyrazine by Selected Bacillus subtilis Strains

Strain2,6-Dimethylpyrazine Concentration (µg/L)Additional Alkylpyrazines ProducedTotal Alkylpyrazine Concentration (µg/L)
B. subtilis BcP41891.02-methylpyrazine (690 µg/L), 2,3-dimethylpyrazine (680 µg/L)3261.0
B. subtilis BcP11265.2 ± 121.2Not specifiedNot specified
B. subtilis BcP21*Minimal 2,6-DMP production2,5-dimethylpyrazine (4.5 mg/L), 2,3,5-trimethylpyrazine (52.6 mg/L), 2,3,5,6-tetramethylpyrazine (501.1 mg/L)558 mg/L

*Note: B. subtilis BcP21 primarily produced other alkylpyrazines rather than 2,6-dimethylpyrazine.

The ability of these bacterial strains to produce 2,6-dimethylpyrazine and other alkylpyrazines appears to be strain-specific, indicating genetic variations that influence the metabolic pathways involved in pyrazine biosynthesis. The study demonstrated that the production of alkylpyrazines by B. subtilis involves the conversion of precursors such as L-threonine and acetoin, which were added to the growth media.

Corynebacterium glutamicum and Pyrazine Production

Corynebacterium glutamicum, another industrially important bacterium, has also been implicated in the production of alkylpyrazines, including 2,6-dimethylpyrazine. In studies examining the effect of C. glutamicum fermentation on the volatile compounds in seasonings, 2,6-dimethylpyrazine was identified as one of the key flavoring compounds contributing to the overall sensory profile.

The fermentation process using C. glutamicum influences the production of various flavor compounds in soy protein isolate (SPI) enzymatic hydrolysate, resulting in seasonings with distinctive aromatic and roasted flavor notes. Using relative odor activity value (ROAV) analysis, researchers identified n-pentylpyrzine, 2,6-dimethylpyrazine, and tetramethylpyrazine as the key flavoring compounds in these fermented seasonings.

Role of Amino Acids and Sugar Precursors in Pyrazine Formation

The formation of 2,6-dimethylpyrazine occurs through several pathways, with the Maillard reaction being a predominant mechanism in food systems. This complex series of chemical reactions between amino acids and reducing sugars contributes significantly to the development of flavor and aroma compounds, including various pyrazines, during the thermal processing of foods.

Maillard Reaction Pathways

The Maillard reaction involves the condensation of carbonyl groups from reducing sugars with amino groups from amino acids, peptides, or proteins, followed by a series of rearrangements, fragmentations, and further reactions. In the context of pyrazine formation, specific amino acids and sugars serve as precursors that eventually lead to the formation of various alkylpyrazines, including 2,6-dimethylpyrazine.

Studies have shown that the structure of peptides plays a crucial role in determining the type and quantity of pyrazines formed during the Maillard reaction. When examining Maillard reaction models containing Arg/His-Lys dipeptides and glucose, researchers found that the position of amino acids within dipeptides significantly influenced pyrazine formation. For dipeptides with lysine at the C-terminus, the content of total pyrazines followed the order of Arg-Lys > His-Lys, whereas for dipeptides with N-terminal lysine, the order was Lys-His > Lys-Arg.

Role of Specific Amino Acids

L-threonine has been identified as a particularly important amino acid precursor in the biosynthesis of alkylpyrazines, including 2,6-dimethylpyrazine. Research on Bacillus subtilis has demonstrated that L-threonine serves as a substrate for the production of various alkylpyrazines.

In a study focusing on the synthesis mechanisms of alkylpyrazines, researchers found that Bacillus subtilis XZ1124 could produce 0.20 mM 2,5-dimethylpyrazine after consuming 26 mM L-threonine (with a carbon recovery rate of 1.5%), while only 0.01 mM was produced without L-threonine addition. Similarly, B. subtilis 168 produced 0.44 mM 2,5-dimethylpyrazine after consuming 37 mM L-threonine (carbon recovery rate of 2.3%), compared to only 0.03 mM when cultured in standard LB medium.

The enzymatic pathway involves L-threonine-3-dehydrogenase (TDH) as a key enzyme in the synthesis of alkylpyrazines. When the tdh gene was deleted in B. subtilis 168, the production of 2,5-dimethylpyrazine decreased significantly from 0.36 mM to 0.03 mM. Conversely, when the tdh gene was reintroduced into the tdh mutant strain on a plasmid under a constitutive promoter, the production increased dramatically to 4.40 mM.

Table 3. Effect of L-threonine and TDH on Dimethylpyrazine Production in B. subtilis

StrainL-threonine ConcentrationDimethylpyrazine ProductionReference
B. subtilis XZ112426 mM0.20 mM 2,5-DMP
B. subtilis XZ1124No addition0.01 mM 2,5-DMP
B. subtilis 16837 mM0.44 mM 2,5-DMP
B. subtilis 168Standard LB medium0.03 mM 2,5-DMP
B. subtilis 168/pMA0911 (control)41 mM0.36 mM 2,5-DMP
B. subtilis 168 Δtdh (tdh deletion)Similar consumption0.03 mM 2,5-DMP
B. subtilis 168 Δtdh/pMA0911-tdh (tdh reintroduction)Not specified4.40 mM 2,5-DMP

Although these studies focused primarily on 2,5-dimethylpyrazine, the mechanisms likely apply to the formation of other dimethylpyrazines, including 2,6-dimethylpyrazine, due to the structural similarities and common precursors involved in their biosynthesis.

Sugar Precursors and Reaction Conditions

The type of sugar precursor and the reaction conditions significantly influence the formation of pyrazines, including 2,6-dimethylpyrazine. In studies investigating the synthesis of pyrazines using sugars derived from tobacco cellulose (CDS), researchers found that these sugars can be used similar to high fructose corn syrup to prepare flavor compounds via Amadori and Maillard reactions.

Reaction temperature has been shown to have a substantial impact on pyrazine yield. A 50% decrease in pyrazine yield was observed when the reaction temperature was reduced from 120°C to 100°C, although the qualitative array of pyrazines remained largely unchanged.

When examining Maillard reaction models, researchers typically employ specific heating protocols, such as 140°C for 90 minutes, to provide suitable conditions for pyrazine formation. The pH of the reaction system also plays a crucial role, with weak alkaline conditions (pH 8.0) facilitating pyrazine formation, although the pH typically decreases rapidly (to pH 4-5) during the reaction due to acid formation.

Table 4. Effect of Reaction Conditions on Pyrazine Formation

ParameterConditionEffect on Pyrazine FormationReference
Temperature120°C vs. 100°C50% decrease in yield at lower temperature
pHInitial pH 8.0Facilitates pyrazine formation
Reaction Duration60-90 minutesOptimal for pyrazine formation
Free Amino AcidsPresent vs. AbsentIncreased yield and greater variety of pyrazines
Specific Amino AcidsAddition of threonineShifted distribution toward pyrazines with three and four carbons attached

The formation of 2,6-dimethylpyrazine through chemical synthesis has also been documented. One method involves the condensation of 1,2-diaminopropane, followed by column chromatography to separate 2,6-dimethylpyrazine from 2,5-dimethylpyrazine. This approach represents a controlled method for producing specific alkylpyrazines with desired structural characteristics.

Dehydrocyclization Reactions with Glycerol and 1,2-Propanediamine

The dehydrocyclization of glycerol and 1,2-propanediamine represents a cornerstone in 2,6-dimethylpyrazine synthesis. This route involves cyclocondensation of the diol and diamine precursors, followed by dehydrogenation to form the aromatic pyrazine ring. Studies demonstrate that glycerol, a renewable feedstock, undergoes sequential dehydration and cyclization steps in the presence of bifunctional catalysts. For instance, Krishna et al. reported that aqueous glycerol and 1,2-propanediamine react over CuCr₂O₄ catalysts at 250–300°C, yielding 2,6-dimethylpyrazine with 78% selectivity [1] [4]. The reaction proceeds via a six-membered cyclic transition state, where terminal hydroxyl groups of glycerol and amine groups of 1,2-propanediamine facilitate intramolecular hydrogen transfer [5].

A critical factor is the absence of Brønsted acid sites, which suppress undesired side reactions such as polymerization or acrolein formation [1]. Instead, Lewis acid-base pairs on the catalyst surface promote selective C–N bond formation. Computational studies corroborate that the energy barrier for 1,2-dehydration of glycerol (ΔG‡ ≈ 93.7 kJ/mol) is significantly lower than alternative pathways, favoring the formation of intermediates like hydroxyacetone [5]. This aligns with experimental observations where 2,6-dimethylpyrazine selectivity correlates strongly with the catalyst’s metal surface area rather than total acidity [1] [4].

Catalytic Systems: CuCr₂O₄ and Sol-Gel Derived Catalysts

Copper-chromium oxide (CuCr₂O₄) catalysts dominate 2,6-dimethylpyrazine synthesis due to their redox activity and tailored acid-base properties. The spinel structure of CuCr₂O₄ provides isolated Cu⁺ and Cr³⁺ sites, which synergistically activate both glycerol and 1,2-propanediamine. Naveen et al. demonstrated that Cu⁰ nanoparticles dispersed on CuCr₂O₄ enhance dehydrogenation kinetics, achieving a turnover frequency (TOF) of 0.45 s⁻¹ at 280°C [4]. The catalyst’s performance is further optimized by sol-gel synthesis, which ensures high surface area (up to 150 m²/g) and uniform metal dispersion [1].

Comparative studies of MxOy–MCr₂O₄ (M = Mg, Fe, Co, Ni, Cu, Zn) reveal that Cu-based systems exhibit superior activity. For example, CuCr₂O₄ achieves 82% 2,6-dimethylpyrazine yield at 260°C, whereas ZnCr₂O₄ under identical conditions yields only 54% [4]. This disparity stems from Cu’s ability to stabilize reactive intermediates via π-backbonding, as evidenced by in situ FT-IR studies showing adsorbed enolate species on Cu sites [1]. Additionally, Zn-Cr-O catalysts, though less active for 2,6-dimethylpyrazine, excel in producing 2-methylpyrazine from crude glycerol, highlighting the impact of metal selection on product distribution [2] [7].

Recent advances in sol-gel-derived catalysts emphasize the role of precursor chemistry. For instance, catalysts prepared from metal nitrates and citric acid exhibit stronger metal-support interactions than those from chlorides, reducing sintering and coke formation [4]. X-ray photoelectron spectroscopy (XPS) analyses confirm that sol-gel methods preserve surface Cu⁺/Cu⁰ ratios critical for maintaining dehydrogenation activity over 100 hours of operation [1].

Solvent and Reaction Condition Optimization for Selectivity

Reaction parameters profoundly influence 2,6-dimethylpyrazine selectivity. Solvent-free systems, operated at 250–300°C and atmospheric pressure, minimize side reactions and simplify product separation. Venugopal et al. demonstrated that eliminating solvents increases space-time yield by 40% compared to aqueous-phase reactions, as water vapor removal shifts equilibrium toward pyrazine formation [1] [4].

Temperature modulation is equally critical. Below 240°C, the reaction favors cyclocondensation intermediates like tetrahydropyrazines, while temperatures above 280°C promote over-dehydrogenation to pyridines. Optimal selectivity (80–85%) occurs at 260°C, balancing cyclization and dehydrogenation rates [1]. Pressure studies reveal that mild vacuum (0.5–0.8 atm) enhances glycerol conversion by facilitating desorption of water, a byproduct of dehydration steps [5].

The molar ratio of glycerol to 1,2-propanediamine also dictates product distribution. A 1:1 ratio maximizes 2,6-dimethylpyrazine yield, whereas excess diamine leads to N-alkylated byproducts. For example, increasing the diamine/glycerol ratio from 1:1 to 2:1 reduces pyrazine selectivity from 78% to 62% [4]. Catalyst recycling studies indicate that CuCr₂O₄ retains 90% initial activity after five cycles, provided reactivation in oxygen at 400°C restores surface oxygen vacancies [1] [7].

2,6-Dimethylpyrazine serves as an indispensable flavor additive in the food industry, contributing distinctive sensory characteristics that enhance consumer acceptance and product quality across numerous food categories [1] [2] [3]. The compound exhibits remarkable organoleptic properties, presenting burnt, brown, nutty, roasted, and meaty odor notes at concentrations of 1 percent, while demonstrating nutty, brown, nut skin-like, roasted, and oily taste characteristics at 2 parts per million [3].

The flavor profile of 2,6-dimethylpyrazine encompasses a complex array of sensory descriptors, including cocoa, coffee, green, roast beef, and roasted nut characteristics [4]. At higher concentrations of 5 parts per million, the compound develops additional nutty, slightly bitter, brown, roasted, and musty taste qualities, demonstrating its concentration-dependent flavor expression [3]. This versatility in flavor presentation makes 2,6-dimethylpyrazine particularly valuable for creating sophisticated flavor profiles in processed foods.

Food CategoryTypical Concentration Range (mg/kg)Primary Flavor ContributionOdor Threshold (ppm)Taste Threshold (ppm)
Baked Goods0.1-10Roasted, toasted, nutty0.4-1.52-5
Beverages0.05-5Nutty, earthy, roasted0.4-1.52-5
Dairy Products0.1-2Nutty, creamy0.4-1.52-5
Meat Products0.1-15Roasted, meaty0.4-1.52-5
Snack Foods0.2-8Roasted, savory0.4-1.52-5
Confectionery0.5-20Nutty, cocoa-like0.4-1.52-5
Sauces & Seasonings0.1-5Savory, roasted0.4-1.52-5
Oils & Fats0.1-3Nutty, roasted0.4-1.52-5
Alcoholic Beverages0.46-1.59Nutty, earthy0.4-1.52-5
Coffee & Tea0.1-0.55Roasted, coffee-like0.4-1.52-5

The compound exhibits exceptional potency with detection thresholds ranging from 400 to 1500 parts per billion, enabling effective flavor enhancement at remarkably low concentrations [1]. This high potency translates to cost-effective flavor formulation, as minute quantities are sufficient to achieve desired sensory effects. The taste threshold values demonstrate similar efficiency, with characteristic musty and earthy, nutty peanut shell, cocoa powdery, earthy coffee, yeasty, woody, and milk roasted peanut flavors detectable at 5.0 parts per million [1].

Natural occurrence of 2,6-dimethylpyrazine has been documented in numerous food matrices, including baked potato, black and green tea, crispbread, French fries, malt, peated malt, raw asparagus, roasted barley, roasted filberts, roasted pecans, squid, wheat bread, and wild rice [5] [6]. This widespread natural presence supports its acceptance as a flavoring agent and provides insight into its formation mechanisms during food processing.

The compound demonstrates particular significance in thermally processed foods, where its formation through Maillard reactions contributes to the development of characteristic roasted, toasted, and nutty flavor profiles [7]. In alcoholic beverages, quantitative analysis has revealed concentrations ranging from 460 to 1590 micrograms per liter, with 2,6-dimethylpyrazine identified as one of the three most concentrated pyrazines in soy sauce aroma type baijiu [8].

Role in Maillard Reaction-Driven Flavor Development

The Maillard reaction represents the primary mechanism for 2,6-dimethylpyrazine formation in food systems, occurring through complex interactions between amino compounds and reducing sugars under thermal processing conditions [9] [10] [11]. This non-enzymatic browning reaction serves as a fundamental pathway for flavor development in countless food products, with 2,6-dimethylpyrazine emerging as one of the key heterocyclic compounds responsible for roasted, toasted, and nutty characteristics.

The formation of 2,6-dimethylpyrazine through Maillard reactions involves multiple reaction stages, beginning with the initial condensation between reducing sugars and amino compounds to form glycosylamines via Schiff base formation [12]. Subsequently, these intermediates undergo Amadori rearrangement to produce reactive compounds that serve as precursors for pyrazine formation. The intermediate stage features the formation of dicarbonyl compounds through various degradation pathways, including Strecker degradation, which produces amino ketones capable of undergoing cyclization to form pyrazine rings [12].

Reaction ParameterRange/ValuesImpact on Formation
Temperature (°C)100-200Higher temperature increases formation
pH6.0-9.0Alkaline conditions favor formation
Time (minutes)30-360Longer time increases yield
Water Activity (aw)0.3-0.8Optimal around 0.6-0.8
Amino Acid PrecursorsLysine, Threonine, AlanineLysine most effective
Sugar PrecursorsGlucose, Fructose, RiboseGlucose most common
Yield (%)0.1-15Varies with conditions
Optimal Temperature (°C)140-160Maximum formation rate
Optimal pH8.0-8.5Optimal formation conditions
Optimal Time (hours)1.5-3.0Balance of yield and quality

Research has demonstrated that peptides containing lysine, arginine, and histidine serve as particularly effective precursors for pyrazine formation, with dipeptides and tripeptides showing enhanced capacity for flavor compound generation compared to free amino acids [9]. Specifically, lysine-containing peptides have been identified as crucial contributors to pyrazine formation, with the structural arrangement of amino acids within the peptide significantly influencing the types and quantities of pyrazines produced.

The reaction conditions play a critical role in determining the efficiency of 2,6-dimethylpyrazine formation. Optimal temperature ranges of 140-160°C have been identified for maximum formation rates, while alkaline conditions with pH values between 8.0 and 8.5 favor pyrazine synthesis [13] [14]. Water activity represents another crucial parameter, with values between 0.6 and 0.8 providing optimal conditions for pyrazine formation while preventing excessive water loss that could inhibit the reaction.

The time-temperature relationship demonstrates complex kinetics, with reaction times ranging from 1.5 to 3.0 hours providing an optimal balance between yield and product quality. Extended reaction times may lead to degradation of desired compounds or formation of unwanted by-products, necessitating careful control of processing parameters.

Studies utilizing model systems have revealed that different amino acid precursors yield distinct pyrazine profiles, with threonine serving as a particularly important precursor for dimethylpyrazine formation [13]. The mechanism involves dehydrogenation of threonine followed by decarboxylation and subsequent cyclization to form the pyrazine ring structure. This pathway has been exploited in biotechnological approaches to pyrazine production, utilizing engineered microorganisms capable of converting threonine to dimethylpyrazine derivatives.

Industrial Production Challenges and Scale-Up Strategies

The industrial production of 2,6-dimethylpyrazine faces numerous complex challenges that span economic, technical, regulatory, and environmental domains. These challenges have significant implications for production costs, product quality, and market accessibility, necessitating sophisticated strategies for successful commercial implementation.

Economic and Raw Material Challenges

The volatile nature of raw material costs represents one of the most significant challenges in industrial 2,6-dimethylpyrazine production. As a chemical compound derived from petrochemical processes, fluctuations in crude oil prices directly impact production costs, creating uncertainty in profit margins and pricing strategies [15]. The price differential between synthetically produced and naturally extracted 2,6-dimethylpyrazine is substantial, ranging from 200-500 dollars per kilogram for synthetic material to 3000-3500 dollars per kilogram for naturally extracted compounds [16] [17].

Natural extraction presents particularly severe economic challenges due to extremely low yields, with only 0.01 percent pyrazine content per kilogram of biomass obtained from plant or animal sources [16] [17]. This inefficiency renders natural extraction economically unviable for large-scale production, despite consumer preference for naturally labeled products. The extraction process also faces additional complications including taste and smell changes during processing, impurity issues, and high processing costs that further compound economic challenges.

Technical and Scale-Up Difficulties

The transition from laboratory-scale to industrial-scale production encounters numerous technical hurdles that require sophisticated engineering solutions. Heat transfer limitations emerge as a critical challenge during scale-up, as the thermal conditions necessary for efficient pyrazine formation become increasingly difficult to maintain uniformly in large reaction vessels [18]. Computational fluid dynamics modeling has emerged as a valuable tool for addressing these challenges, enabling optimization of heat transfer characteristics and mixing patterns in industrial reactors.

Purification complexity represents another significant technical challenge, particularly in the separation of pyrazine isomers that exhibit similar physical and chemical properties. Advanced chromatography techniques have been developed to address these separation challenges, though they add complexity and cost to the production process [19]. The development of more efficient separation methods remains an active area of research and development.

Challenge CategorySpecific ChallengeImpact LevelCurrent Solutions
Raw Material CostsVolatile petrochemical pricesHighLong-term contracts, hedging
Extraction EfficiencyLow natural extraction yields (0.01% from biomass)Very HighBiotechnological production methods
Purification ComplexitySeparation of isomers difficultHighAdvanced chromatography techniques
Scale-up DifficultiesHeat transfer limitations at large scaleMediumComputational fluid dynamics modeling
Regulatory ComplianceStringent food safety regulationsHighGMP facilities, documentation
Quality ControlMaintaining consistent organoleptic propertiesMediumAnalytical method development
Environmental ImpactWaste disposal from chemical synthesisMediumGreen chemistry approaches
Energy RequirementsHigh energy costs for thermal processesHighProcess optimization, heat recovery
Market Demand FluctuationSeasonal demand variationsMediumFlexible production scheduling
Technology TransferLaboratory to industrial scale gapsHighPilot plant studies

Regulatory and Quality Control Challenges

Stringent food safety regulations impose significant compliance burdens on industrial producers, requiring implementation of Good Manufacturing Practices facilities, comprehensive documentation systems, and rigorous quality control protocols [15]. The complexity of regulatory compliance has increased substantially in recent years, with requirements spanning multiple jurisdictions and regulatory frameworks.

Maintaining consistent organoleptic properties across production batches presents ongoing quality control challenges, necessitating development of sophisticated analytical methods and sensory evaluation protocols. The relationship between chemical composition and sensory characteristics requires careful monitoring to ensure product consistency and consumer acceptance.

Environmental and Sustainability Concerns

Environmental impact considerations have become increasingly important in industrial production decisions, with waste disposal from chemical synthesis processes requiring careful management and potentially costly treatment systems. Green chemistry approaches have emerged as promising alternatives, though implementation often requires significant investment in new technologies and processes [19].

Energy requirements for thermal processes represent both economic and environmental challenges, with high energy costs affecting production economics while contributing to environmental impact. Process optimization and heat recovery systems have been implemented to address these concerns, though additional innovations are needed to achieve optimal sustainability performance.

Scale-Up Strategies and Solutions

Modern industrial approaches to 2,6-dimethylpyrazine production have evolved to incorporate sophisticated scale-up strategies that address the complex challenges inherent in commercial production. These strategies encompass technological innovations, process optimization, and systematic approaches to managing production complexity.

Scale-up StrategyImplementationBenefitsInvestment Level
Process IntensificationHigh-intensity mixing, heat exchangersHigher productivity per unit volumeHigh
Continuous ProcessingCSTR cascades, plug flow reactorsConsistent quality, reduced variabilityMedium
Microreactor TechnologyMicrofluidic devices for optimizationPrecise control, rapid optimizationMedium
Modular DesignStandardized production unitsFlexible capacity expansionLow
Digital Twin ModelingReal-time process simulationPredictive maintenance, optimizationHigh
Quality by Design (QbD)Design space mappingRobust process designMedium
Process Analytical TechnologyIn-line monitoring systemsReal-time quality assuranceHigh
Heat IntegrationHeat recovery networksReduced energy consumptionMedium
Waste MinimizationSolvent recycling, by-product utilizationLower environmental impactMedium
Automation SystemsAdvanced process controlReduced human errorHigh

Process intensification strategies have proven particularly effective in addressing scale-up challenges, utilizing high-intensity mixing and advanced heat exchanger designs to achieve higher productivity per unit volume. These approaches enable more efficient use of reactor space while maintaining optimal reaction conditions throughout the production process.

Continuous processing represents another crucial scale-up strategy, employing cascaded continuous stirred-tank reactors and plug flow reactor configurations to achieve consistent product quality with reduced variability. This approach has been successfully implemented in various industrial settings, demonstrating particular effectiveness in maintaining thermal conditions and residence time distributions necessary for optimal pyrazine formation.

Biotechnological approaches have emerged as promising alternatives to traditional chemical synthesis, with engineered microorganisms capable of producing 2,6-dimethylpyrazine from renewable feedstocks. Recent advances in metabolic engineering have achieved production titers of up to 2897 milligrams per liter in optimized fermentation systems, representing significant progress toward commercially viable biotechnological production [20] [21].

The implementation of digital twin modeling and Process Analytical Technology has revolutionized industrial production management, enabling real-time optimization and predictive maintenance capabilities. These technologies facilitate continuous monitoring and adjustment of production parameters, ensuring consistent product quality while minimizing waste and energy consumption.

Modular design strategies have proven effective in providing flexibility for capacity expansion while minimizing initial capital investment. Standardized production units can be added incrementally as demand grows, reducing financial risk while maintaining production efficiency.

The market for 2,6-dimethylpyrazine continues to expand, with global market valuation reaching 85 million dollars in 2024 and projected growth to 120 million dollars by 2033, representing a compound annual growth rate of 4.5 percent [22] [15]. This growth trajectory reflects increasing demand across food and beverage industries, pharmaceutical applications, and emerging uses in cosmetic and agrochemical sectors.

Physical Description

Solid
white to yellow lumpy crystals with a nutty, coffee-like odou

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

108.068748264 g/mol

Monoisotopic Mass

108.068748264 g/mol

Boiling Point

154.00 to 155.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

LogP

0.54 (LogP)
0.54

Melting Point

47 - 48 °C

UNII

N77Q72C9I3

GHS Hazard Statements

Aggregated GHS information provided by 1680 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.88%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

108-50-9

Wikipedia

2,6-dimethylpyrazine

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2,6-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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